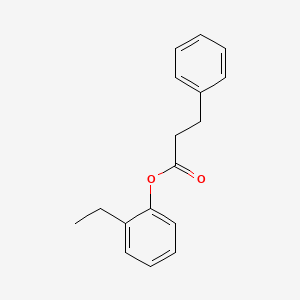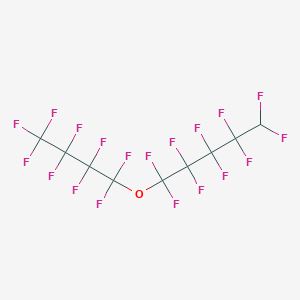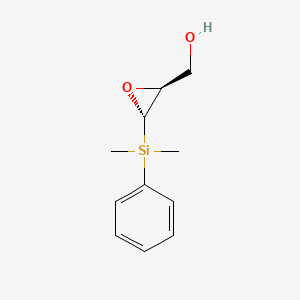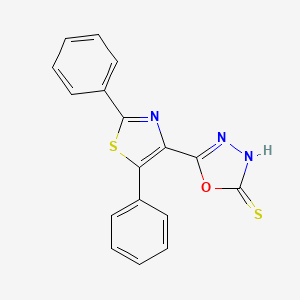
2-Ethylphenyl 3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチルフェニル 3-フェニルプロパノエートは、エステル類に属する有機化合物です。この化合物は、フェニル環に結合したエチル基と、さらに3-フェニルプロパノエート部分に結合したフェニル環の存在を特徴としています。この化合物は、その心地よい花の香りで知られており、香料や医薬品合成など、さまざまな用途に使用されています。
2. 製法
合成経路と反応条件
2-エチルフェニル 3-フェニルプロパノエートは、2-エチルフェノールと3-フェニルプロパン酸のエステル化によって合成できます。この反応には通常、硫酸やp-トルエンスルホン酸などの酸触媒が使用され、還流条件下で行われます。反応混合物は、蒸留または再結晶によって精製され、目的のエステルが得られます。
工業的製造方法
工業的な環境では、2-エチルフェニル 3-フェニルプロパノエートの合成には、アルコール溶液中でニッケル触媒の存在下、シンナム酸エチルの水素化が含まれる場合があります 。この方法は効率的かつスケーラブルであるため、大規模生産に適しています。
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylphenyl 3-phenylpropanoate can be synthesized through the esterification of 2-ethylphenol with 3-phenylpropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the hydrogenation of ethyl cinnamate in the presence of a nickel catalyst in an alcohol solution . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
反応の種類
2-エチルフェニル 3-フェニルプロパノエートは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: エステルは、対応するカルボン酸とアルコールを生成するために酸化することができます。
還元: エステルの還元は、対応するアルコールを生成できます。
置換: 適切な条件下で、エステル基は他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応は、水酸化ナトリウムまたは水酸化カリウムなどの試薬を使用して行うことができます。
生成される主な生成物
酸化: 2-エチルフェノールと3-フェニルプロパン酸。
還元: 2-エチルフェノールと3-フェニルプロパノール。
置換: 使用される求核試薬に応じて、さまざまな置換エステル。
4. 科学研究における用途
2-エチルフェニル 3-フェニルプロパノエートは、科学研究においてさまざまな用途があります。
化学: さまざまな有機化合物の合成の中間体として使用されます。
科学的研究の応用
2-Ethylphenyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Employed as a flavoring agent in the food industry due to its pleasant aroma.
作用機序
2-エチルフェニル 3-フェニルプロパノエートの作用機序は、特定の分子標的との相互作用に関与しています。生物系では、酵素または受容体に結合することにより、その活性を調節する可能性があります。 たとえば、真菌細胞膜と相互作用し、その完全性を破壊し、抗菌効果をもたらすことが示されています .
6. 類似化合物の比較
類似化合物
3-フェニルプロパン酸エチル: 構造は似ていますが、フェニル環にエチル基がありません。
シンナム酸エチル: 3-フェニルプロパノエート基ではなく、シンナム酸基が含まれています。
安息香酸エチル: 3-フェニルプロパノエート基ではなく、安息香酸基が含まれています。
独自性
2-エチルフェニル 3-フェニルプロパノエートは、フェニル環にエチル基と3-フェニルプロパノエート基の両方が存在するため、独特です。 この組み合わせは、独特の化学的および物理的特性を与え、さまざまな用途、特に複雑な有機分子の合成や香料として価値があります .
類似化合物との比較
Similar Compounds
Ethyl 3-phenylpropanoate: Similar in structure but lacks the ethyl group on the phenyl ring.
Ethyl cinnamate: Contains a cinnamate moiety instead of the 3-phenylpropanoate group.
Ethyl benzoate: Features a benzoate group instead of the 3-phenylpropanoate group.
Uniqueness
2-Ethylphenyl 3-phenylpropanoate is unique due to the presence of both an ethyl group on the phenyl ring and a 3-phenylpropanoate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and as a flavoring agent .
特性
CAS番号 |
143647-24-9 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
(2-ethylphenyl) 3-phenylpropanoate |
InChI |
InChI=1S/C17H18O2/c1-2-15-10-6-7-11-16(15)19-17(18)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChIキー |
AVVDDKMIIQTNBO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1OC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)





![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
